3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula and a molecular weight of 205.68 g/mol. It is classified as a piperidine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of compounds with antioxidant properties and free radical scavenging capabilities. This compound is often utilized in scientific research due to its structural features that allow for various chemical modifications.
The synthesis of 3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one can be achieved through several methods, typically involving base condensation reactions. The synthetic routes may include:
The molecular structure of 3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one can be described using various structural representations:
InChI=1S/C9H16ClNO2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3BTIGXYYRXBBSOW-UHFFFAOYSA-NCOC1CCCN(C1)C(=O)CCClThese representations highlight the presence of a chloro group, a methoxy group, and a piperidine ring, which are crucial for its biological activity and reactivity.
3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one can participate in various chemical reactions, including:
The detailed mechanisms of these reactions often involve standard organic reaction pathways, where the nucleophile attacks the electrophilic carbon attached to the chlorine atom.
The mechanism of action for 3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one primarily revolves around its role as an antioxidant. The compound is believed to scavenge free radicals through the following process:
This mechanism is crucial for its potential applications in preventive medicine and therapeutic formulations aimed at oxidative stress-related conditions .
3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one has several significant applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: